molecular formula C15H11ClN2O5 B11021051 Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11021051
M. Wt: 334.71 g/mol
InChI Key: SSEVBROPSKZFQT-UHFFFAOYSA-N
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Description

METHYL 3-[(3-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a methyl ester group, a nitro group, and a chlorinated aniline moiety, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(3-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE typically involves the reaction of 3-chloroaniline with methyl 3,5-dinitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(3-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium on carbon.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

METHYL 3-[(3-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-[(3-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-[(4-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE
  • METHYL 3-[(3-CHLORO-4-METHYLANILINO)CARBONYL]-5-NITROBENZOATE
  • METHYL 3-[(3-CHLORO-2-METHYLANILINO)CARBONYL]-5-NITROBENZOATE

Uniqueness

METHYL 3-[(3-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H11ClN2O5

Molecular Weight

334.71 g/mol

IUPAC Name

methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C15H11ClN2O5/c1-23-15(20)10-5-9(6-13(7-10)18(21)22)14(19)17-12-4-2-3-11(16)8-12/h2-8H,1H3,(H,17,19)

InChI Key

SSEVBROPSKZFQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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